1-Tert-butyl-3-(2-chlorobenzyl)urea
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Overview
Description
1-Tert-butyl-3-(2-chlorobenzyl)urea is an organic compound with the molecular formula C12H17ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group. This compound is notable for its unique structure, which includes a tert-butyl group and a chlorobenzyl group attached to the urea moiety.
Preparation Methods
The synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea typically involves the reaction of tert-butyl isocyanate with 2-chlorobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-3-(2-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-3-(2-chlorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(2-chlorobenzyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Tert-butyl-3-(2-chlorobenzyl)urea can be compared with other similar compounds, such as:
1-Tert-butyl-3-(3-chlorobenzyl)urea: Similar structure but with the chlorine atom in a different position on the benzyl group.
1-Tert-butyl-3-(2,4-dichlorobenzyl)urea: Contains an additional chlorine atom on the benzyl group.
1-Tert-butyl-3-(2-methylbenzyl)urea: The chlorine atom is replaced by a methyl group
Properties
CAS No. |
5768-95-6 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-tert-butyl-3-[(2-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)15-11(16)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H2,14,15,16) |
InChI Key |
JLNOQDXNOCSEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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